molecular formula C9H12N2S B1362058 (1-Phenyl-ethyl)-thiourea CAS No. 67398-34-9

(1-Phenyl-ethyl)-thiourea

Cat. No. B1362058
CAS RN: 67398-34-9
M. Wt: 180.27 g/mol
InChI Key: XTFIWYQHNZIYCQ-UHFFFAOYSA-N
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Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions .


Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate .


Molecular Structure Analysis

The molecular structure of 1-Phenylethylamine consists of a benzene ring attached to an ethylamine group .


Chemical Reactions Analysis

1-Phenylethylamine can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is also one of the key precursors for the synthesis of [60] fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl phenyl ether, are as follows: Density: 0.9±0.1 g/cm3, Boiling Point: 169.8±0.0 °C at 760 mmHg, Vapour Pressure: 2.0±0.3 mmHg at 25°C, Enthalpy of Vaporization: 39.0±3.0 kJ/mol, Flash Point: 57.2±0.0 °C .

Scientific Research Applications

1. Regioselectivity in Drug Synthesis

(1-Phenyl-ethyl)-thiourea derivatives play a crucial role in the field of medicinal chemistry, especially in the synthesis of potential drugs. For instance, the study of regioselectivity in the cyclization reaction of certain thiourea derivatives with α-bromoketone is significant for confirming the structure of synthesized compounds, which is a pivotal step in drug creation. This involves advanced physico-chemical methods and quantum chemical calculations, emphasizing the compound's importance in developing biologically active substances (Perekhoda et al., 2017).

2. Synthesis of Thiourea Derivatives

Thiourea derivatives, including those related to (1-Phenyl-ethyl)-thiourea, have been synthesized using methods like microwave irradiation. These compounds are analyzed using various spectroscopic techniques and tested for their antimicrobial properties, indicating their potential applications in the development of new therapeutic agents (Ahyak et al., 2016).

3. Antimicrobial and Anti-HIV Studies

Specific (1-Phenyl-ethyl)-thiourea derivatives have been explored for their antimicrobial and anti-HIV activities. The synthesis and testing of these compounds against various microorganisms demonstrate their potential in addressing critical health issues like bacterial infections and HIV (Patel et al., 2007).

4. Development of Metal Complexes

(1-Phenyl-ethyl)-thiourea is utilized in the formation of metal complexes, which are characterized for their structural and thermal properties. These complexes find applications in various fields, including catalysis and material science. For instance, a study on copper(I) and cobalt(III) complexes of 1-ethyl-3-phenyl-thiourea illustrates the diverse applications of these compounds (Singh et al., 2015).

5. Gas Sensing Applications

Certain (1-Phenyl-ethyl)-thiourea derivatives have been designed and synthesized for use in gas sensing, particularly for the detection of carbon dioxide (CO2). These derivatives demonstrate significant potential in environmental monitoring and industrial applications (Daud et al., 2019).

6. Corrosion Inhibition

Some derivatives of (1-Phenyl-ethyl)-thiourea, such as 1-Benzyl-3-phenyl-2-thiourea, are studied as effective corrosion inhibitors for steel in acidic environments. This indicates their potential utility in industrial applications, particularly in protecting metal surfaces from corrosive processes (Dinh et al., 2021).

Safety And Hazards

The safety data sheet for Ethyl acetate, a similar compound, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

Future Directions

Research on similar compounds has focused on their use in the synthesis of other chemicals. For example, 1-Phenylethylamine has been used in the synthesis of various N-benzylacetamides . Additionally, time-frequency analysis of olfactory-induced EEG change has been investigated for clinical applications .

properties

IUPAC Name

1-phenylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFIWYQHNZIYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369369
Record name (1-Phenyl-ethyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenyl-ethyl)-thiourea

CAS RN

67398-34-9
Record name NSC5351
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Record name (1-Phenyl-ethyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Gunnlaugsson, AP Davis, GM Hussey… - Organic & …, 2004 - pubs.rsc.org
The synthesis of four fluorescent photoinduced electron transfer (PET) chemosensors 1–4 for anions is described. These are all based on a simple design employing charge neutral …
Number of citations: 238 pubs.rsc.org
AG Griesbeck, S Hanft, YD Miara - Photochemical & Photobiological …, 2010 - pubs.rsc.org
The chiral chemosensor 1, based on a thiourea-activated phthalimide, is available by four reaction steps from 4-nitrophthalimide. 1 detects fluoride, chloride, acetate, and dihydrogen …
Number of citations: 19 pubs.rsc.org
QPB Nguyen, TN Le, TH Kim - Bull. Korean Chem. Soc, 2009 - researchgate.net
Novel 2-aminothiazolinium based tripodal receptors were designed and synthesized. The binding property of these receptors toward various anions was investigated by the isothermal …
Number of citations: 10 www.researchgate.net
CA Miller - 2003 - tspace.library.utoronto.ca
This thesis is a summary of research conducted since September 2001 at the University of Toronto in the laboratory of Dr. Robert A. Batey. This manuscript is divided into two chapters. …
Number of citations: 3 tspace.library.utoronto.ca
Y Shopa, N Ftomyn - Optica Applicata, 2013 - infona.pl
Using a highly accurate polarimetric method, we determine the gyration tensor component g11 for Ca3Ga2Ge4O14 (CGG) crystals. For this aim we employ a single-wavelength high-…
Number of citations: 7 www.infona.pl

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